2,1,3-Benzothiadiazol-4-amine is a heterocyclic organic compound characterized by a benzothiadiazole core with an amino group at the 4-position. This compound is notable for its unique structural properties, which contribute to its diverse applications in materials science and biological fields. The benzothiadiazole moiety consists of a fused benzene and thiadiazole ring, making it a valuable scaffold in the development of luminescent materials and pharmaceuticals.
The chemical reactivity of 2,1,3-benzothiadiazol-4-amine includes:
2,1,3-Benzothiadiazol-4-amine exhibits significant biological activities. Studies have shown that derivatives of this compound possess antimicrobial properties and can act as potential anticancer agents. Its activity is attributed to the ability to interact with biological targets through coordination with metal ions or by influencing cellular pathways .
The synthesis of 2,1,3-benzothiadiazol-4-amine typically involves the following methods:
2,1,3-Benzothiadiazol-4-amine finds applications in several fields:
Interaction studies have highlighted the coordination behavior of 2,1,3-benzothiadiazol-4-amine with various metal ions. The binding modes and geometries can significantly influence the electronic properties of the resulting complexes. For instance, studies indicate that the coordination mode can alter luminescence properties dramatically due to changes in electronic transitions within the complex .
Several compounds share structural similarities with 2,1,3-benzothiadzol-4-amine. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Amino-2,1,3-benzothiadiazole | Amino group at position 4 | Enhanced solubility and reactivity |
2,5-Dichloro-1,3-benzothiazole | Chlorine substitutions | Increased stability and reactivity |
5-Methyl-2,1,3-benzothiadiazole | Methyl substitution | Altered electronic properties |
4-Methylthio-2,1,3-benzothiadiazole | Methylthio group | Potentially improved biological activity |
The uniqueness of 2,1,3-benzothiadiazol-4-amine lies in its specific amino functionality combined with the benzothiadiazole core. This combination allows for versatile modifications and applications not found in other similar compounds.
2,1,3-Benzothiadiazol-4-amine represents a significant heterocyclic compound characterized by its unique molecular architecture and diverse synthetic accessibility [1]. This compound, with the molecular formula C6H5N3S and molecular weight of 151.19 grams per mole, has attracted considerable attention in organic chemistry due to its distinctive structural features and synthetic versatility [2]. The compound exhibits a melting point range of 67-69°C and is identified by the Chemical Abstracts Service number 767-64-6 [17].
The molecular architecture of 2,1,3-benzothiadiazol-4-amine consists of a bicyclic system comprising a benzene ring fused to a 1,2,5-thiadiazole ring [1] [9]. The fundamental structural framework demonstrates a planar configuration with conjugated π-electrons that contribute to its unique electronic properties [9]. The benzothiadiazole ring system exhibits essential planarity with maximum deviations of approximately 0.021-0.022 Å from the mean plane [20].
Structural Component | Position | Description |
---|---|---|
Benzene ring | Core structure | Six-membered aromatic ring providing stability |
Thiadiazole ring | Fused system | Five-membered heterocycle with nitrogen-sulfur-nitrogen arrangement |
Amino group | Position 4 | Primary amine (-NH2) attached to benzene ring |
The primary functional groups present in 2,1,3-benzothiadiazol-4-amine include the amino group (-NH2) located at the 4-position of the benzene ring, which serves as a nucleophilic center capable of participating in various substitution reactions [1] [24]. The thiadiazole ring system contains an electron-withdrawing nitrogen-sulfur-nitrogen arrangement that significantly influences the compound's reactivity and electronic properties [1] [9]. The aromatic benzene ring provides the core structural framework and can undergo electrophilic aromatic substitution reactions [24].
Nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the molecular structure [4] [6]. Proton nuclear magnetic resonance spectroscopy shows aromatic protons resonating in the 7.50-6.50 parts per million range, while carbon-13 nuclear magnetic resonance spectroscopy displays aromatic carbons at 130-108 parts per million and ipso-carbons at 156-144 parts per million [4] [6]. Infrared spectroscopy confirms the presence of nitrogen-hydrogen stretching vibrations characteristic of the amino group and carbon-nitrogen stretching vibrations from the thiadiazole ring system [17].
Spectroscopic Technique | Key Signals | Information Provided |
---|---|---|
1H Nuclear Magnetic Resonance | Aromatic protons (7.50-6.50 ppm) | Confirms aromatic structure |
13C Nuclear Magnetic Resonance | Aromatic carbons (130-108 ppm) | Confirms carbon framework |
Infrared Spectroscopy | Nitrogen-hydrogen stretching | Confirms amino group presence |
Mass Spectrometry | Molecular ion peak at m/z 151 | Confirms molecular weight |
The synthesis of 2,1,3-benzothiadiazol-4-amine can be accomplished through several distinct methodological approaches, each offering unique advantages in terms of yield, selectivity, and reaction conditions [4] [6] [14]. These synthetic pathways have been extensively studied and optimized to provide efficient access to this important heterocyclic compound.
The most widely employed synthetic approach involves a two-step sequence consisting of nitration followed by reduction [4] [6] [14]. The initial nitration step converts 2,1,3-benzothiadiazole to 4-nitro-2,1,3-benzothiadiazole using various nitrating agents [4] [14]. Traditional nitration protocols employ a mixture of fuming sulfuric acid and fuming nitric acid, although these methods typically yield only 20-30% of the desired product [14].
A significant improvement in nitration efficiency was achieved by utilizing nitronium trifluoromethanesulfonate as the nitrating agent [14]. This modified approach involves careful mixing of fuming nitric acid with fuming trifluoromethanesulfonic acid at 0°C, followed by addition of 2,1,3-benzothiadiazole [14]. The reaction proceeds through temperature-controlled stages: initial stirring at 0°C for 5 hours, followed by room temperature overnight, and finally heating to 50°C for 12 hours until complete conversion is achieved [14]. This optimized nitration protocol provides yields of up to 85% after simple recrystallization from ethanol [14].
Nitration Method | Reagents | Conditions | Yield |
---|---|---|---|
Traditional | HNO3/H2SO4 | Fuming acids mixture | 20-30% |
Improved | CF3SO3H/HNO3 | 0-50°C, 5-12 hours | 85% |
The subsequent reduction step converts 4-nitro-2,1,3-benzothiadiazole to the target amino compound [4] [6]. The reduction is typically carried out using iron powder with ammonium chloride in ethanol and water at 50°C for 3 hours [4]. Alternative reduction protocols employ zinc dust under similar conditions [6]. The reduction reaction proceeds smoothly to provide 4-amino-2,1,3-benzothiadiazole in yields ranging from 70-95% [4] [6].
Palladium-catalyzed cross-coupling reactions represent an alternative synthetic approach for accessing 2,1,3-benzothiadiazole derivatives [10] [13] [15]. These methodologies offer advantages in terms of functional group tolerance and regioselectivity [13]. Various palladium catalysts have been employed, including palladium acetate, tetrakis(triphenylphosphine)palladium(0), and bis(dibenzylideneacetone)palladium(0) [10].
Direct carbon-hydrogen arylation reactions of benzothiadiazole derivatives have been successfully developed using palladium acetate as the catalyst [10] [15]. These reactions typically employ potassium pivalate as the base in aromatic solvents such as toluene or xylene at temperatures ranging from 110-130°C [10]. The reaction conditions can be optimized to achieve selective formation of either mono- or bis-arylated products depending on the stoichiometry and reaction parameters [10].
Catalyst System | Base | Solvent | Temperature | Time |
---|---|---|---|---|
Pd(OAc)2 | Potassium pivalate | Toluene/Xylene | 110-130°C | 24-36 hours |
Pd(PPh3)4 | Cesium pivalate | Xylene | 110-130°C | 16-18 hours |
Pd2(dba)3 | Potassium pivalate | Toluene/DMA | 110-130°C | 24-48 hours |
Oxidative carbon-hydrogen/carbon-hydrogen cross-coupling reactions have also been developed for benzothiadiazole derivatives [15]. These reactions utilize palladium acetate in combination with silver oxide as the oxidizing agent in dimethyl sulfoxide at elevated temperatures [10]. The oxidative coupling approach provides access to bis-heteroarylated products in moderate yields under the optimized conditions [10].
Phosphorylation reactions play a significant role in the synthetic chemistry of 2,1,3-benzothiadiazole derivatives [12] [23]. Phosphorus oxychloride serves as an effective dehydrating agent in the synthesis of substituted benzothiadiazole compounds [12]. These reactions typically proceed at 50-60°C for extended periods of 30-40 hours to achieve complete conversion [12].
The coordination chemistry of 4-amino-2,1,3-benzothiadiazole has been extensively investigated, revealing unique binding modes with various metal centers [23]. Zinc chloride forms a 2:1 complex with 4-amino-2,1,3-benzothiadiazole, where both ligand molecules coordinate to the zinc center exclusively through their amino groups [23]. This coordination mode represents a novel type of metal-ligand interaction for benzothiadiazole derivatives [23].
Reagent | Application | Conditions | Product |
---|---|---|---|
POCl3 | Dehydrating agent | 50-60°C, 30-40 hours | Benzothiadiazole derivatives |
ZnCl2 | Complex formation | Room temperature | 2:1 Metal complex |
Ag2O | Oxidizing agent | 90-110°C, DMSO | Oxidative coupling products |
Irritant